molecular formula C8H8N4O2 B13025868 5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

Cat. No.: B13025868
M. Wt: 192.17 g/mol
InChI Key: SWNUIMLZHMIVAU-UHFFFAOYSA-N
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Description

5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of an ethyl group at the 5-position and a carboxylic acid group at the 3-position further defines its structure. Pyrazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-ketoester under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable formamide or amidine derivative to form the pyrimidine ring. This step often requires the use of a strong acid or base as a catalyst.

    Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an appropriate alkyl halide in the presence of a base.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often requires the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Similar in structure but lacks the carboxylic acid group.

    Pyrazolo[3,4-d]pyrimidine: Similar fused ring system but different substitution pattern.

    Pyrazolo[1,5-a]pyrimidine: Different ring fusion pattern but similar biological activities.

Uniqueness

5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c1-2-5-9-3-4-6(10-5)7(8(13)14)12-11-4/h3H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

SWNUIMLZHMIVAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C2C(=N1)C(=NN2)C(=O)O

Origin of Product

United States

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